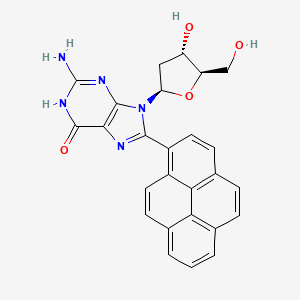
2'-Deoxy-8-pyren-1-ylguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-8-pyren-1-ylguanosine typically involves the introduction of the pyrene group to the guanine base. One common method involves the reaction of 2’-deoxyguanosine with a pyrene derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure the selective attachment of the pyrene group to the 8-position of the guanine base.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of 2’-Deoxy-8-pyren-1-ylguanosine on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of good manufacturing practices (GMP) to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-8-pyren-1-ylguanosine can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: The compound can participate in substitution reactions where the pyrene group can be replaced or modified.
Addition: The nucleoside can undergo addition reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety can lead to the formation of pyrene quinones, while substitution reactions can yield various pyrene-substituted derivatives.
Scientific Research Applications
2’-Deoxy-8-pyren-1-ylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays due to its unique optical properties.
Biology: The compound is incorporated into DNA strands to study DNA-protein interactions and DNA hybridization processes.
Medicine: It is used in the study of gene mutations and oxidative DNA damage, providing insights into the mechanisms of various diseases.
Industry: The compound’s fluorescent properties make it useful in the development of new materials and sensors.
Mechanism of Action
The mechanism of action of 2’-Deoxy-8-pyren-1-ylguanosine involves its incorporation into DNA strands, where it can act as a fluorescent marker. The pyrene moiety interacts with the surrounding nucleotides, altering the optical properties of the DNA. This allows researchers to monitor DNA hybridization and other processes through fluorescence spectroscopy . The compound can also participate in charge transfer processes with small peptides, providing insights into molecular interactions .
Comparison with Similar Compounds
Similar Compounds
8-Oxo-7,8-dihydro-2’-deoxyguanosine: This compound is another modified nucleoside used to study oxidative DNA damage.
2’-Deoxy-N-(naphthalen-1-ylmethyl)guanosine: Similar to 2’-Deoxy-8-pyren-1-ylguanosine, this compound incorporates a naphthalene group instead of a pyrene group.
Uniqueness
2’-Deoxy-8-pyren-1-ylguanosine is unique due to its pyrene moiety, which provides distinct optical properties that are not present in other similar compounds. This makes it particularly useful as a fluorescent probe in various research applications .
Properties
CAS No. |
444314-32-3 |
|---|---|
Molecular Formula |
C26H21N5O4 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-pyren-1-yl-1H-purin-6-one |
InChI |
InChI=1S/C26H21N5O4/c27-26-29-24-22(25(34)30-26)28-23(31(24)19-10-17(33)18(11-32)35-19)16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)21(14)20(12)13/h1-9,17-19,32-33H,10-11H2,(H3,27,29,30,34)/t17-,18+,19+/m0/s1 |
InChI Key |
HODWLUTUSRNPOM-IPMKNSEASA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)
![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane](/img/structure/B14241862.png)
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)
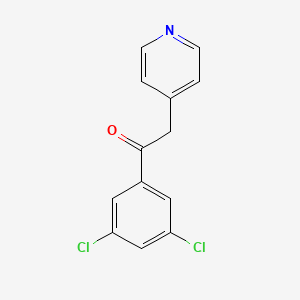
![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)
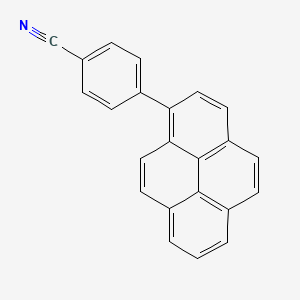
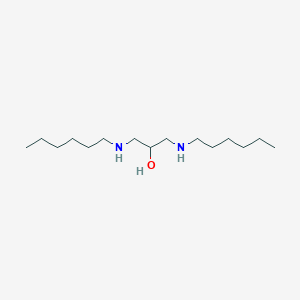
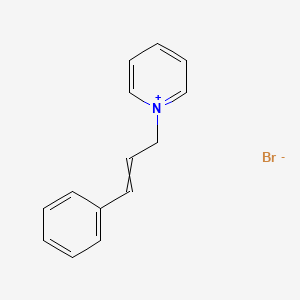
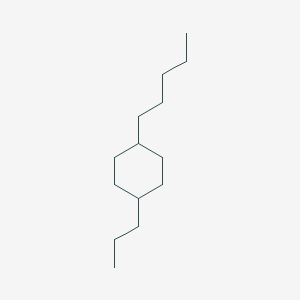
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
